An In-depth Technical Guide to 4'-Aminobenzo-18-crown-6: Chemical Properties and Structure
An In-depth Technical Guide to 4'-Aminobenzo-18-crown-6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4'-Aminobenzo-18-crown-6. This macrocyclic polyether is a subject of significant interest in various scientific fields, including supramolecular chemistry, analytical chemistry, and pharmaceutical sciences, primarily due to its selective cation-binding capabilities.
Chemical Structure and Properties
4'-Aminobenzo-18-crown-6 is a derivative of the well-known crown ether, 18-crown-6 (B118740), with an amino group substituted on the benzene (B151609) ring. This structural modification allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.
The core structure consists of an 18-membered ring containing six oxygen atoms, which creates a hydrophilic cavity capable of encapsulating specific cations. The benzo group fused to the crown ether ring provides rigidity to the structure.
Table 1: General and Physicochemical Properties of 4'-Aminobenzo-18-crown-6
| Property | Value | Source |
| IUPAC Name | 2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | --INVALID-LINK--[1] |
| Synonyms | (Benzo-18-crown-6)-4'-ylamine | --INVALID-LINK--[2] |
| CAS Number | 68941-06-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₆H₂₅NO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 327.37 g/mol | --INVALID-LINK--[1] |
| Appearance | White to beige to brown powder | --INVALID-LINK--[2] |
| Melting Point | 53-56 °C | --INVALID-LINK-- |
| Purity | ≥ 97% (GC) | --INVALID-LINK--[2] |
Table 2: Spectroscopic Data of 4'-Aminobenzo-18-crown-6
| Spectroscopic Technique | Peak Information | Source |
| ¹H NMR | Spectra available | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| ¹³C NMR | Spectra available | --INVALID-LINK--[1] |
| FT-IR | Spectra available | --INVALID-LINK--[1], --INVALID-LINK--[3] |
Note: Specific peak assignments and chemical shifts can be found in the referenced sources.
Experimental Protocols
The synthesis of 4'-Aminobenzo-18-crown-6 is typically achieved through a two-step process starting from benzo-18-crown-6. The general workflow is outlined below.
Synthesis of 4'-Nitrobenzo-18-crown-6 (Intermediate)
Materials:
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Benzo-18-crown-6
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Glacial acetic acid
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Concentrated nitric acid (70%)
Procedure:
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Dissolve Benzo-18-crown-6 in glacial acetic acid with gentle warming.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at room temperature for 2-3 hours.
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Pour the reaction mixture into ice-water.
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Collect the precipitated yellow solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).
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Dry the crude 4'-Nitrobenzo-18-crown-6 in a vacuum oven. The product can be further purified by recrystallization from ethanol.
Synthesis of 4'-Aminobenzo-18-crown-6
Materials:
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4'-Nitrobenzo-18-crown-6
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Ethanol or Methanol (B129727)
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Palladium on charcoal (10% Pd/C) or Tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl)
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Hydrazine (B178648) hydrate (B1144303) (if using catalytic hydrogenation)
Procedure (Catalytic Hydrogenation):
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Dissolve 4'-Nitrobenzo-18-crown-6 in ethanol or methanol in a hydrogenation flask.
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Add a catalytic amount of 10% Pd/C to the solution.
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If using hydrazine hydrate, add it dropwise to the reaction mixture at room temperature.
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Alternatively, place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 4'-Aminobenzo-18-crown-6 by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Characterization
The synthesized 4'-Aminobenzo-18-crown-6 should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the protons of the crown ether ring, and the amino group protons.
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¹³C NMR: Acquire the spectrum to identify the number of unique carbon environments in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Record the IR spectrum (e.g., using KBr pellet method). Look for characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the benzene ring, and the prominent C-O-C stretching of the ether linkages.
Mechanism of Action and Applications
The primary mechanism of action for 4'-Aminobenzo-18-crown-6 revolves around its ability to selectively bind cations within its macrocyclic cavity. This "host-guest" interaction is driven by ion-dipole forces between the cation and the oxygen atoms of the crown ether.
The selectivity for certain cations is determined by the relative sizes of the cation and the crown ether's cavity. 18-crown-6 derivatives, including the aminobenzo variant, show a high affinity for the potassium ion (K⁺), as its ionic radius is a near-perfect fit for the cavity. This selective binding is the basis for many of its applications.
Applications
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Ion-Selective Electrodes: The high selectivity for specific cations, particularly K⁺, makes 4'-Aminobenzo-18-crown-6 an excellent ionophore for the fabrication of ion-selective electrodes used in analytical chemistry for the determination of ion concentrations in various samples.[2]
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Drug Delivery Systems: By forming complexes with drug molecules that contain suitable cationic moieties, this crown ether can enhance their solubility in less polar environments and potentially improve their bioavailability and transport across biological membranes.[2]
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Organic Synthesis: It can act as a phase-transfer catalyst by encapsulating inorganic cations, thereby increasing the reactivity of the accompanying anion in organic solvents.[2]
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Chemical Sensors: The amino group provides a convenient handle for immobilizing the crown ether onto sensor surfaces, enabling the development of chemical sensors for the detection of specific metal ions.
Conclusion
4'-Aminobenzo-18-crown-6 is a valuable and versatile molecule with a unique combination of a cation-selective macrocyclic core and a functionalizable aromatic amine. Its well-defined chemical properties and structure, coupled with established synthetic routes, make it a key component in the development of advanced materials for applications in sensing, separation, and drug delivery. This guide provides the foundational technical information for researchers and professionals to effectively utilize this compound in their respective fields.
